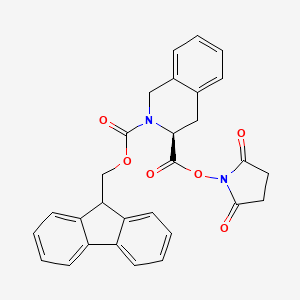

Fmoc-Tic-OSu

説明

Context of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Contemporary Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov Introduced as a base-labile amine protecting group, its primary advantage lies in its "orthogonal" nature to many other protecting groups used for amino acid side chains, which are typically acid-labile. nih.govwikipedia.org This orthogonality allows for the selective removal of the Fmoc group from the N-terminus of a growing peptide chain using a mild base, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without disturbing the peptide's anchor to the solid support or the side-chain protecting groups. wikipedia.org

The use of Fmoc chemistry has been instrumental in advancing peptide synthesis, enabling the efficient and rapid production of complex peptides and even small proteins. nih.govpeptide-li.compublish.csiro.au The fluorenyl group itself possesses a strong UV absorbance, which is a useful property for monitoring the progress of both coupling and deprotection steps during automated synthesis. publish.csiro.auontosight.ai Fmoc-protected amino acids are generally crystalline, stable solids that are soluble in common peptide synthesis solvents. publish.csiro.au The development and refinement of Fmoc-based strategies are considered a major landmark in the history of chemical peptide synthesis. peptide-li.compublish.csiro.au

Role of N-Hydroxysuccinimide (OSu) Esters in Activated Amino Acid Derivative Chemistry

N-Hydroxysuccinimide (NHS) esters, often denoted as OSu esters, are well-established "active esters" widely used in peptide synthesis and bioconjugation. bachem.comchemimpex.comwikipedia.org They serve as effective coupling agents by activating the carboxyl group of an amino acid, facilitating the formation of a stable amide (peptide) bond with the free amino group of another residue. chemimpex.comwikipedia.org

The process typically involves reacting the carboxylic acid with NHS in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org The resulting NHS ester is a relatively stable, often crystalline solid that can be purified and stored at low temperatures. wikipedia.orgchemicalbook.com This stability, combined with their high reactivity towards amines and compatibility with aqueous conditions, makes them convenient and safe to handle. bachem.comchemicalbook.com While more reactive activating agents exist, OSu esters remain popular due to their reliability and the production of fewer side reactions, such as racemization. bachem.comnih.gov Their use has found broad application, though in some specific solid-phase peptide synthesis (SPPS) scenarios, their application can be more restricted compared to other activating agents. chempep.com

Significance of Tetrahydroisoquinoline-3-carboxylic Acid (Tic) as a Conformationally Constrained Non-Canonical Amino Acid in Peptidomimetic Design

Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a non-canonical, or unnatural, amino acid that serves as a conformationally rigid building block in the design of peptidomimetics. upc.eduebrary.net As a constrained analog of phenylalanine, Tic restricts the conformational freedom of the peptide backbone and the side chain's dihedral angle. upc.edu This rigidity is a valuable tool for medicinal chemists aiming to develop peptides with improved biological properties.

By incorporating Tic into a peptide sequence, researchers can induce specific secondary structures, such as turns, and lock the peptide into a bioactive conformation. ebrary.net This pre-organization can lead to several benefits, including:

Increased Potency: By reducing the entropic penalty of binding to a receptor, the affinity and potency of the peptide can be enhanced. upc.edu

Improved Metabolic Stability: The unnatural structure of Tic can make the resulting peptidomimetic more resistant to degradation by proteases. upc.eduebrary.net

Enhanced Selectivity: The defined conformation can lead to more specific interactions with a target receptor over others. upc.edu

Increased Bioavailability: The introduction of Tic can increase the lipophilicity of the peptide, potentially improving its absorption and distribution in the body. ebrary.net

A notable success story involving Tic is the development of the ACE inhibitor quinapril (B1585795) from enalapril (B1671234) by replacing a proline residue with Tic. upc.edu The unique structural properties of Tic have made it a valuable component in the design of novel therapeutics, including opioid receptor antagonists. ebrary.net

Chemical Data

Fmoc-Tic-OSu

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | N/A | N/A |

| Synonyms | N/A | N/A |

| CAS Number | N/A | N/A |

| Molecular Formula | N/A | N/A |

| Molecular Weight | N/A | N/A |

Fmoc-Tic-OH

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | biocrick.com |

| Synonyms | (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| CAS Number | 136030-33-6 | biocrick.com |

| Molecular Formula | C25H21NO4 | biocrick.com |

| Molecular Weight | 399.44 g/mol | |

| Appearance | N/A | N/A |

| Purity | ≥97.0% (HPLC) |

| Storage Temperature | 2-8°C | |

Fmoc-OSu

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | apnbiotech.comnih.gov |

| Synonyms | 9-Fluorenylmethyl succinimidyl carbonate, Fmoc-ONSu | nih.gov |

| CAS Number | 82911-69-1 | apnbiotech.comnih.govchemical-suppliers.eu |

| Molecular Formula | C19H15NO5 | apnbiotech.comnih.gov |

| Molecular Weight | 337.3 g/mol | apnbiotech.comnih.gov |

| Appearance | White to off-white Crystalline powder | apnbiotech.com |

| Melting Point | 150-153 °C | apnbiotech.com |

| Storage Temperature | 2-8°C | apnbiotech.com |

Structure

3D Structure

特性

分子式 |

C29H24N2O6 |

|---|---|

分子量 |

496.5 g/mol |

IUPAC名 |

3-O-(2,5-dioxopyrrolidin-1-yl) 2-O-(9H-fluoren-9-ylmethyl) (3S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C29H24N2O6/c32-26-13-14-27(33)31(26)37-28(34)25-15-18-7-1-2-8-19(18)16-30(25)29(35)36-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,24-25H,13-17H2/t25-/m0/s1 |

InChIキー |

CSXIZKUTQYHOFP-VWLOTQADSA-N |

異性体SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

製品の起源 |

United States |

Fmoc Tic Osu in Solid Phase Peptide Synthesis Spps Methodologies

Integration of Fmoc-Tic-OSu into Fmoc-SPPS Protocols

The successful incorporation of the bulky Tic residue into a growing peptide chain relies on a thorough understanding of coupling chemistry and the optimization of reaction conditions to overcome inherent steric challenges.

In the context of Fmoc-SPPS, the term Fmoc-Tic-OSu primarily refers to the reagent used to synthesize the Fmoc-Tic-OH building block. omizzur.com Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a stable, crystalline reagent widely used to attach the temporary Fmoc protecting group to the α-amino group of an amino acid. omizzur.comaltabioscience.com This reaction proceeds via the nucleophilic attack of the amino acid's nitrogen on the carbonyl carbon of the OSu ester, displacing the N-hydroxysuccinimide (HOSu) leaving group to form the stable Fmoc-protected amino acid. While reagents like Fmoc-Cl are highly reactive, they can lead to dipeptide and tripeptide impurities; the OSu derivative offers a more controlled reaction. csic.es

Once Fmoc-Tic-OH is prepared, its incorporation into a peptide chain on a solid support requires a subsequent activation step. While pre-activated esters like Fmoc-amino acid-OSu have been used directly in SPPS, they have found only restricted application due to relatively slower reaction speeds compared to modern in-situ activation methods. chempep.com

The standard mechanism for coupling in Fmoc-SPPS involves the in-situ activation of the carboxylic acid of the incoming Fmoc-Tic-OH. This is typically achieved using a coupling reagent, which converts the carboxyl group into a more reactive species capable of rapidly acylating the free N-terminal amine of the resin-bound peptide. chempep.com Common coupling reagents like carbodiimides (e.g., DIC) or aminium/uronium salts (e.g., HBTU, HATU) react with the Fmoc-amino acid to form a highly reactive intermediate. In the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more potent derivative, 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), this intermediate is converted to a benzotriazolyl or oxime ester, respectively. This activated ester is less prone to racemization and more reactive towards the peptide's amino group, driving the formation of the new peptide bond. csic.eschempep.com

The efficiency of coupling the Fmoc-Tic moiety is critically dependent on several factors, primarily due to the steric bulk of the Tic side chain. units.it Standard coupling protocols may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. chempep.com Optimization is therefore essential.

Solvents: N,N-Dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS due to its excellent resin-swelling properties and ability to dissolve reagents. However, its stability can be an issue with some reagents. csic.es Alternatives like N-methyl-2-pyrrolidone (NMP) are also widely used, particularly in automated synthesis. nih.gov

Coupling Reagents and Additives: The choice of coupling reagent and additive is paramount for incorporating sterically hindered residues like Tic. While standard combinations like TBTU/HOBt may be effective for many amino acids, they can be inadequate for Tic. chempep.com Research has shown that more potent activating agents are required to drive the reaction to completion. The use of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as an additive in place of HOBt is recommended for coupling bulky amino acids. chempep.com Acyluronium/aminium reagents derived from HOAt, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are particularly effective. chempep.compeptide.com

Base Effects: The choice and amount of base, such as N,N-diisopropylethylamine (DIPEA), can also influence coupling efficiency and the risk of racemization. While a slightly basic pH accelerates coupling, a large excess of base should be avoided as it can cause premature Fmoc cleavage or epimerization, especially with sensitive residues. chempep.com Using a non-nucleophilic base like collidine has been recommended as a substitute for DIPEA in certain cases to minimize side reactions. chempep.comresearchgate.net

Monitoring the reaction is crucial for optimization. The completion of the coupling step can be checked by performing a qualitative test for free primary and secondary amines, such as the Kaiser test or the chloranil (B122849) test. researchgate.netiris-biotech.de

| Parameter | Standard Condition | Optimized Condition for Fmoc-Tic | Rationale for Optimization | Reference |

|---|---|---|---|---|

| Coupling Reagent | HBTU / TBTU | HATU / PyBOP | More potent activation is needed to overcome steric hindrance from the Tic residue. | chempep.compeptide.com |

| Additive | HOBt | HOAt | HOAt-derived active esters are more reactive than HOBt esters, accelerating the coupling of bulky amino acids. | chempep.com |

| Solvent | DMF | DMF or NMP | Both are effective, but NMP is sometimes preferred for its higher stability and performance in difficult sequences. | csic.esnih.gov |

| Base | DIPEA | Collidine or reduced equivalents of DIPEA | Minimizes racemization and other base-catalyzed side reactions. | chempep.com |

The significant steric hindrance imposed by the Tic residue necessitates specific strategies beyond simple parameter optimization to ensure successful peptide synthesis. arizona.edu

Use of Potent Activating Agents: As mentioned, the most direct strategy is to employ highly reactive coupling reagents. Formulations like HATU or the use of Fmoc amino acid fluorides or chlorides, which can be prepared in situ, provide the reactivity needed to acylate the sterically encumbered N-terminus. chempep.com

Bulky Resins: The formation of diketopiperazines is a common side reaction, particularly at the dipeptide stage when proline or its analogues like Tic are in the C-terminal or penultimate position. peptide.com This side reaction involves the intramolecular cyclization of the deprotected dipeptide, cleaving it from the resin. Using a sterically bulky resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can physically hinder this cyclization, thereby preserving the peptide chain on the support. peptide.comresearchgate.net

Dipeptide Insertion: An alternative strategy to bypass the problematic dipeptide stage is to couple a pre-synthesized Fmoc-dipeptide unit. For instance, instead of coupling Fmoc-Tic-OH to the N-terminal amino acid on the resin, one could couple an Fmoc-Xaa-Tic-OH dipeptide. This avoids the formation of the diketopiperazine-prone dipeptide-resin intermediate, although it is limited by the commercial availability of the required dipeptides and carries a risk of epimerization at the C-terminal residue of the dipeptide during its activation. chempep.com

In Situ Neutralization: Standard SPPS protocols involve a separate neutralization step with a tertiary amine base after Fmoc deprotection, followed by washing, before the coupling step is initiated. During the time the resin-peptide is in its neutral free-amine state, it is prone to aggregation. "In situ neutralization" protocols combine the neutralization and coupling steps, minimizing the time the free amine is available for side reactions and improving coupling yields in difficult sequences. peptide.com

Optimization of Coupling Parameters for Efficient Fmoc-Tic-OSu Incorporation, including Solvent and Additive Effects

Stereochemical Control and Integrity During Fmoc-Tic-OSu Incorporations

Maintaining the predefined stereochemistry of the chiral Tic center is essential, as the L- and D-isomers can impart dramatically different structural and functional properties to the final peptide.

The chiral center of an amino acid is susceptible to racemization (epimerization) at several stages of peptide synthesis, but particularly during the activation and coupling of the carboxyl group. pageplace.de The mechanism often involves the formation of a transient oxazolone (B7731731) (azlactone) intermediate, which can easily lose its stereochemical integrity.

For sterically hindered amino acids like Tic, prolonged coupling times and the use of strong bases can increase the risk of epimerization. chempep.com The use of additives like HOBt and especially HOAt is known to suppress this side reaction by minimizing the lifetime of more racemization-prone intermediates. chempep.com Similarly, converting the Fmoc-amino acid to its acid fluoride (B91410) or using acylphosphonium reagents (like PyBOP) are also effective strategies. Careful selection of the base is critical; while DIPEA is widely used, it has been shown to induce racemization in some cases, prompting the recommendation of more sterically hindered bases like collidine or 2,4,6-trimethylpyridine. chempep.com

| Feature | L-Tic Containing Peptides | D-Tic Containing Peptides | Reference |

|---|---|---|---|

| Peptide Backbone | Induces specific turns and conformations, constraining the peptide in a particular fold. | Induces a mirror-image local conformation, leading to a different overall backbone trajectory compared to the L-isomer. | wikipedia.orgresearchgate.net |

| Side Chain Orientation | Orients adjacent side chains in a specific spatial arrangement. | Reorients adjacent side chains to opposite sides of the plane defined by the Tic residue compared to the L-isomer. | nih.gov |

| Example: Opioid Peptides | H-Tyr-L -Tic-Phe-OH acts as a delta-opioid receptor antagonist. | H-Tyr-D -Tic-Phe-NH₂ acts as a mu-opioid receptor agonist. | nih.gov |

| Example: Oxytocin Analogues | [L-Tic⁷]OT adopts a specific conformation with a defined disulfide bridge geometry. | [D-Tic⁷]OT shows significant conformational changes in the backbone and disulfide bond geometry compared to the L-Tic analogue. | researchgate.netresearchgate.net |

Maintenance of Tic Chiral Purity During Peptide Elongation

Advanced Aspects and Challenges in Fmoc-Tic-OSu Mediated SPPS

The incorporation of conformationally constrained amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) into peptide sequences is a key strategy for developing potent and specific therapeutic peptides. The use of N-succinimidyl (OSu) esters, such as Fmoc-Tic-OSu, provides an activated form of the amino acid for efficient coupling. However, the unique steric hindrance and chemical nature of the Tic moiety introduce specific challenges in Solid-Phase Peptide Synthesis (SPPS).

Mitigation of Potential Side Reactions During Tic Coupling and Subsequent Fmoc Deprotection

The steric bulk of the Tic residue can impede reaction kinetics, leading to incomplete reactions and fostering side reactions during both the coupling and the Nα-Fmoc deprotection steps.

Side Reactions During Coupling: The primary challenge during the coupling of Fmoc-Tic-OSu is achieving complete acylation of the resin-bound free amine. Incomplete coupling results in deletion sequences, which are difficult to separate from the target peptide. The steric hindrance of the Tic residue can significantly slow down the coupling reaction.

Side Reactions During Fmoc Deprotection: The standard Fmoc deprotection using piperidine (B6355638) is a β-elimination reaction that releases dibenzofulvene (Dbf). chempep.comresearchgate.net This highly electrophilic byproduct can be captured by nucleophiles, potentially leading to side-product formation. researchgate.net While the secondary amine of the Tic residue itself is Nα-protected by the Fmoc group, subsequent deprotection steps in the growing peptide chain can be problematic.

A significant side reaction, particularly when Tic is the second amino acid in the sequence, is the formation of a diketopiperazine (DKP). peptide.com Following the deprotection of the Fmoc group from the Tic residue, the liberated secondary amine can nucleophilically attack the ester linkage anchoring the dipeptide to the resin, cleaving the peptide from the support. peptide.comiris-biotech.de This is especially prevalent on standard benzyl (B1604629) alcohol-type linkers like Wang resin and with sequences containing proline or other secondary amines like Tic. peptide.com

Furthermore, incomplete Fmoc deprotection on sterically hindered residues can occur, leading to the capping of the unreacted N-terminus in subsequent steps and truncated peptide sequences. chempep.comiris-biotech.de

| Side Reaction | Stage | Cause | Mitigation Strategies |

| Incomplete Coupling | Coupling | Steric hindrance of the Tic moiety slowing acylation. | Use of stronger activating agents (e.g., HOAt instead of HOBt), extended coupling times, higher temperature, or microwave-assisted synthesis. chempep.comcem.com |

| Diketopiperazine (DKP) Formation | Fmoc Deprotection | Intramolecular cyclization of the N-terminal dipeptide (especially with Tic as residue 2) leading to cleavage from the resin. peptide.com | Use of sterically hindered resins like 2-chlorotrityl chloride resin. peptide.com Incorporate the first two amino acids as a pre-formed dipeptide unit. peptide.com |

| Incomplete Fmoc Deprotection | Fmoc Deprotection | Steric hindrance around the Nα-amine slowing the deprotection reaction. | Extend deprotection time or perform a second deprotection step. iris-biotech.de Use a stronger base cocktail, such as adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). peptide.com |

| Dibenzofulvene (Dbf) Adducts | Fmoc Deprotection | Reaction of the electrophilic Dbf byproduct with nucleophiles on the peptide. | Ensure an adequate excess of piperidine is used to act as a scavenger for Dbf. researchgate.net |

Resins and Linkers Compatibility with Fmoc-Tic-OSu Chemistry

The choice of solid support and linker is critical for the successful synthesis of Tic-containing peptides, directly impacting yield and purity by influencing on-resin aggregation and side reactions. peptide.com

Resin Matrix: The polymer support must swell adequately in the solvents used for SPPS to ensure that reagents can freely access the reaction sites. Polystyrene (PS) resins, often cross-linked with divinylbenzene, are widely used due to their chemical inertness and affordability. biosynth.com However, they can exhibit poor swelling in polar solvents. biosynth.com Polyethylene glycol (PEG)-grafted resins, such as TentaGel, offer a more hydrophilic environment, promoting consistent swelling in various solvents and potentially reducing peptide aggregation. peptide.combiosynth.com

Linker Selection: The linker connects the nascent peptide chain to the resin and dictates the C-terminal functionality (e.g., acid or amide) and the conditions for final cleavage. For Fmoc-based strategies, the linker must be stable to the basic conditions of piperidine treatment but cleavable by acid at the end of the synthesis. biosynth.com

Wang Resin: A p-alkoxybenzyl alcohol linker widely used for synthesizing C-terminal peptide acids. biosynth.com However, the ester linkage it forms is susceptible to nucleophilic attack, making it prone to diketopiperazine formation when synthesizing peptides with C-terminal Pro or Tic. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive and sterically bulky linker. iris-biotech.de The steric hindrance provided by the trityl group effectively suppresses diketopiperazine formation, making it the preferred choice for sequences with Tic near the C-terminus. peptide.com Amino acids can be loaded onto 2-CTC resin without prior carboxyl group activation, which prevents racemization. The high acid sensitivity allows the peptide to be cleaved under very mild acidic conditions, keeping acid-labile side-chain protecting groups intact if necessary. iris-biotech.de

Rink Amide Resin: This is the standard choice for synthesizing C-terminal peptide amides. It is generally stable to Fmoc deprotection conditions. However, like Wang resin, it does not offer special protection against DKP formation.

| Resin/Linker | C-Terminal Group | Key Feature | Compatibility with Fmoc-Tic-OSu |

| Wang Resin | Acid | Standard p-alkoxybenzyl ester linker. | Prone to diketopiperazine formation with C-terminal Tic; use with caution. peptide.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Acid | Highly acid-sensitive and sterically hindered linker. | Highly Recommended. Minimizes diketopiperazine formation and allows mild cleavage. peptide.com |

| Rink Amide Resin | Amide | Standard linker for peptide amides. | Suitable for C-terminal peptide amides, but DKP risk remains if Tic is the penultimate C-terminal residue. |

| TentaGel Resin | N/A (Support) | PEG-grafted polystyrene support. | Provides excellent swelling properties and can help disrupt peptide aggregation. peptide.combiosynth.com Can be functionalized with various linkers (e.g., TentaGel S RAM for amides). |

Monitoring of Reaction Progress and Purity Assessment in Fmoc-Tic-OSu Couplings

Rigorous monitoring of both coupling and deprotection steps is essential for a successful synthesis, especially when incorporating challenging residues like Tic. chempep.com Subsequent purity analysis confirms the identity and quality of the final product.

Monitoring Reaction Progress:

Colorimetric Tests: Qualitative tests performed on small resin samples are invaluable for real-time assessment.

Kaiser (Ninhydrin) Test: This test detects free primary amines. A positive result (blue bead color) after a coupling step indicates that the acylation is incomplete. A negative result (yellow/clear) is desired. Conversely, after Fmoc deprotection, a positive result confirms the successful removal of the Fmoc group from a primary amine residue. This test is not directly applicable to the secondary amine of Tic itself. researchgate.net

Chloranil Test: This test is used to detect the presence of secondary amines. After coupling Fmoc-Tic-OSu, a negative result (yellow beads) indicates a complete reaction. After the Fmoc group is removed from a Tic residue, a positive result (blue-green beads) confirms the deprotection was successful. researchgate.netacs.org

UV-Vis Spectrophotometry: In continuous-flow synthesizers, the deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the waste stream. thieme-connect.de A characteristic absorbance profile indicates the progress and completion of the Fmoc removal. thieme-connect.de

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide after cleavage from the resin. nih.govahajournals.org The peptide is separated based on hydrophobicity, and the purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.govresearchgate.net

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide, verifying its identity. ahajournals.orgresearchgate.net High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmentation, which can identify impurities such as deletion or truncated sequences that may co-elute with the main product in HPLC. researchgate.netmdpi.com

| Technique | Purpose | Stage | Principle |

| Kaiser Test | Monitoring Coupling/Deprotection | On-Resin | Colorimetric detection of free primary amines. |

| Chloranil Test | Monitoring Coupling/Deprotection of Tic | On-Resin | Colorimetric detection of free secondary amines. researchgate.net |

| UV-Vis Monitoring | Monitoring Deprotection | On-Resin | Spectrophotometric detection of the Fmoc cleavage byproduct in real-time. thieme-connect.de |

| RP-HPLC | Purity Assessment | Post-Cleavage | Separation of peptides based on hydrophobicity to quantify purity. nih.gov |

| Mass Spectrometry (MS/MS) | Identity & Impurity Confirmation | Post-Cleavage | Determines molecular weight and confirms the amino acid sequence, identifying impurities. researchgate.net |

Fmoc Tic Osu As a Strategic Building Block in Peptidomimetic and Constrained Peptide Design

Conformational Role of Tic in Modulating Peptide Topologies

Tic is frequently employed as a conformationally restrained analog of Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov The bicyclic structure of Tic, formed by a methylene (B1212753) bridge between the aromatic ring and the backbone nitrogen, restricts the chi (χ) and psi (ψ) dihedral angles, thereby limiting the conformational freedom of the side chain. nih.govmsu.edu This rigidity can be advantageous in peptide design, as it can lock the peptide into a specific conformation that is favorable for binding to a biological target, potentially increasing affinity and specificity. upc.edu

For instance, replacing a flexible Phe or Tyr residue with Tic can help to probe the importance of a particular side-chain orientation for biological activity. nih.gov If the Tic-containing analog retains or exhibits enhanced activity, it suggests that the constrained conformation is beneficial. Conversely, a loss of activity might indicate that conformational flexibility is required for the peptide-receptor interaction. nih.gov Studies on neurotensin (B549771) (NT) have shown that replacing Tyrosine with a hydroxylated Tic derivative can impact receptor activation, highlighting the importance of side-chain dynamics. nih.gov

| Feature | Phenylalanine (Phe) / Tyrosine (Tyr) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) |

| Structure | Monocyclic aromatic side chain | Bicyclic structure with a fused aliphatic ring |

| Conformational Flexibility | High rotational freedom around χ1 and χ2 dihedral angles | Restricted rotation due to the bicyclic system |

| Dihedral Angle (χ1) Sampling | Can sample gauche+, gauche-, and trans rotamers | Primarily samples gauche+ and gauche- rotamers nih.gov |

| Application in Peptidomimetics | Natural building block | Constrained mimic to enforce a specific side-chain orientation nih.gov |

The cyclic nature of Tic's backbone also allows it to act as a surrogate for Proline (Pro), a residue known for its ability to induce turns in peptide chains. mdpi.com Proline's imino acid structure restricts the phi (φ) dihedral angle, predisposing the peptide backbone to adopt a turn conformation. nih.gov Tic, with its even more constrained bicyclic system, can similarly promote the formation of well-defined β-turns and other turn structures. nih.govnih.gov

The incorporation of Tic can stabilize specific turn types, which are crucial for the folding of many biologically active peptides and for mediating protein-protein interactions. nih.govub.edu For example, in the design of antagonists for certain G protein-coupled receptors (GPCRs), the introduction of Tic has been shown to induce a specific turn conformation that is critical for antagonist activity. nih.gov The defined geometry imposed by Tic helps to orient the surrounding amino acid residues in a precise manner, facilitating interactions with the receptor's binding pocket.

Tic as a Structural Mimic of Phenylalanine or Tyrosine Residues with Imposed Conformational Rigidity

Rational Design Principles for Peptidomimetics Incorporating Fmoc-Tic-OSu

The use of Fmoc-Tic-OSu in peptidomimetic design is guided by the principle of reducing the conformational entropy of a peptide upon binding to its receptor. upc.edu By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is minimized, which can lead to higher binding affinity.

Fmoc-Tic-OSu is a valuable tool for creating peptide analogs with restricted conformations. upc.edu This approach is particularly useful in drug discovery, where enhancing the stability and selectivity of a lead peptide is often a primary goal. google.com By systematically replacing flexible residues with constrained ones like Tic, researchers can explore the conformational space of a peptide and identify the key structural features required for its biological function. upc.edu

The synthesis of these constrained analogs is facilitated by the use of Fmoc-Tic-OSu in standard solid-phase peptide synthesis (SPPS) protocols. nih.gov The activated succinimidyl ester allows for efficient coupling to the growing peptide chain on the solid support. This straightforward incorporation makes Tic a readily accessible modification for medicinal chemists.

Foldamers are oligomers that adopt well-defined, folded conformations reminiscent of natural biopolymers like proteins. rsc.orgnih.gov The incorporation of rigid building blocks like Tic is a key strategy in the design of foldamers that mimic specific secondary structures, such as β-hairpins and helices. upc.eduacs.org

For example, a D-Pro-L-Tic sequence can act as a potent β-turn inducer, nucleating the formation of a stable β-hairpin structure in a peptide chain. uzh.ch The defined turn forces the peptide backbone to fold back on itself, allowing for the formation of hydrogen bonds that stabilize the hairpin motif. nih.gov Similarly, the strategic placement of Tic residues within a peptide sequence can promote the formation of helical structures by restricting the available conformational space and guiding the peptide into a helical fold. researchgate.net The ability to design and synthesize specific secondary structure mimetics is crucial for developing molecules that can disrupt protein-protein interactions or mimic the structure of a protein's binding site. nih.gov

Application in the Construction of Conformationally Restricted Peptide Analogs

Expanding Molecular Diversity through Fmoc-Tic-OSu

The use of Fmoc-Tic-OSu and its derivatives significantly expands the chemical space available for peptide and peptidomimetic design. tu-dortmund.de By moving beyond the 20 proteinogenic amino acids, chemists can introduce novel structural and functional features into peptides. Tic itself can be further modified at various positions on its aromatic ring to introduce different functional groups, thereby creating a library of constrained building blocks with diverse properties. researchgate.net

This expansion of molecular diversity is critical for developing new therapeutic agents and research tools. researchgate.net The ability to fine-tune the conformational properties and side-chain functionalities of a peptide allows for the optimization of its biological activity, selectivity, and pharmacokinetic properties. The straightforward incorporation of these unnatural amino acids using activated derivatives like Fmoc-Tic-OSu has made this a widely adopted strategy in modern medicinal chemistry and chemical biology. tu-dortmund.de

Utilization in Combinatorial Chemistry and the Generation of Peptide Libraries

The incorporation of conformationally constrained amino acids is a powerful strategy in combinatorial chemistry for the generation of peptide libraries with enhanced structural and functional diversity. Fmoc-Tic-OSu, as an activated building block, is particularly well-suited for this purpose. Its rigid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core introduces a defined β-turn mimic into a peptide sequence, which can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinities and specificities for biological targets.

The use of Fmoc-Tic-OSu is fully compatible with standard automated and manual solid-phase peptide synthesis (SPPS) protocols used for library construction. chempep.comamazonaws.com The N-hydroxysuccinimidyl (OSu) ester is a highly reactive group that facilitates efficient amide bond formation under standard coupling conditions, while the fluorenylmethyloxycarbonyl (Fmoc) group provides orthogonal Nα-protection, which is stable to the acidic conditions used for side-chain deprotection but readily cleaved by a mild base like piperidine (B6355638). chempep.com

Two principal methods for generating large peptide libraries where Fmoc-Tic-OSu can be employed are Split-and-Pool (or Split-and-Mix) synthesis and SPOT synthesis.

Split-and-Pool Synthesis : This technique allows for the synthesis of vast "one-bead-one-compound" libraries. qyaobio.compeptide.com A solid support resin is divided into multiple portions, and a different building block (e.g., a standard Fmoc-amino acid or Fmoc-Tic-OSu) is coupled to each portion. The portions are then pooled, mixed, and re-divided for the next coupling cycle. qyaobio.com Repeating this process generates a library where each bead contains a unique peptide sequence. The inclusion of Fmoc-Tic-OSu in one of the coupling steps introduces a conformational constraint at a specific position across a subset of the library, creating structurally biased peptides that can be screened for enhanced biological activity.

SPOT Synthesis : In this method, peptide arrays are synthesized in discrete spots on a planar surface, typically a cellulose (B213188) membrane. qyaobio.com Solutions of activated amino acids, such as Fmoc-Tic-OSu, are spotted onto defined locations on the membrane, and the synthesis proceeds step-by-step in parallel. qyaobio.com This approach is ideal for rapidly generating and screening hundreds of peptides to probe the structural importance of incorporating a constrained residue like Tic at various positions within a sequence.

The table below illustrates a simplified example of how Fmoc-Tic-OSu could be incorporated into a tripeptide library using the split-and-pool methodology.

| Step | Pool 1 (Resin) | Pool 2 (Resin) | Resulting Peptides on Beads after Pooling & Mixing |

| 1. First Coupling | Couple Fmoc-Ala-OH | Couple Fmoc-Gly-OH | H₂N-Ala-Resin, H₂N-Gly-Resin |

| 2. Second Coupling | Couple Fmoc-Tic-OSu | Couple Fmoc-Phe-OH | H₂N-Tic-Ala-Resin, H₂N-Tic-Gly-Resin, H₂N-Phe-Ala-Resin, H₂N-Phe-Gly-Resin |

| 3. Third Coupling | Couple Fmoc-Leu-OH | Couple Fmoc-Val-OH | H₂N-Leu-Tic-Ala-Resin, H₂N-Leu-Tic-Gly-Resin, H₂N-Leu-Phe-Ala-Resin, H₂N-Leu-Phe-Gly-Resin, H₂N-Val-Tic-Ala-Resin, H₂N-Val-Tic-Gly-Resin, H₂N-Val-Phe-Ala-Resin, H₂N-Val-Phe-Gly-Resin |

This interactive table demonstrates a simplified workflow for creating a diverse peptide library where the constrained Tic residue is introduced at a defined position.

Strategies for Incorporating Fmoc-Tic-OSu into Complex Bioactive Molecular Architectures

The primary strategy for incorporating Fmoc-Tic-OSu involves its use within the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) framework. nih.gov The activated OSu ester ensures high coupling efficiency, which is critical when building long or sterically hindered peptide chains. The orthogonality of the Fmoc group allows for the selective deprotection and elongation of the peptide chain without affecting acid-labile side-chain protecting groups (e.g., Boc, tBu). chempep.com This enables the construction of complex sequences containing multiple functional and structural elements.

Specific strategies for its incorporation include:

Linear Peptidomimetic Assembly : Fmoc-Tic-OSu can be coupled at any desired position within a linear peptide sequence using standard SPPS protocols. nih.gov This is often employed in structure-activity relationship (SAR) studies to systematically probe the effect of a rigid bend on biological activity. For example, replacing a flexible residue in a known bioactive peptide with Tic can lock the backbone into a preferred conformation for receptor binding, as seen in the development of apelin-13 (B560349) analogues. acs.org

Synthesis of Cyclic Peptides : The Tic residue can act as a template to induce a specific turn, facilitating the cyclization of the peptide chain. In this strategy, the linear precursor containing the Tic residue is first synthesized on a solid support. After selective deprotection of side chains or termini, head-to-tail or side-chain-to-side-chain cyclization is performed. The pre-organization of the backbone by the Tic moiety can significantly improve the efficiency and yield of the cyclization step.

Assembly of Branched and Multi-component Architectures : The Fmoc-SPPS strategy allows for the creation of more complex structures. For instance, a lysine (B10760008) residue with an orthogonally protected side-chain amine (e.g., Boc or Mtt) can be incorporated into the sequence. After the main chain synthesis involving Fmoc-Tic-OSu is complete, the lysine side chain can be deprotected and used as an attachment point for another peptide fragment, a drug molecule, or a carrier like cyclodextrin, creating a multi-functional molecular architecture. massey.ac.nz

The following table outlines various strategic applications of incorporating a Tic residue into complex molecular designs.

| Molecular Architecture | Strategic Goal | Role of Tic Residue | Typical Synthetic Method |

| Linear Opioid Peptidomimetics | Enhance receptor selectivity and metabolic stability | Induce a β-turn to mimic the bioactive conformation of endogenous ligands. | Standard Fmoc/tBu SPPS. nih.gov |

| Cyclic RGD Peptidomimetics | Improve affinity for integrin receptors | Act as a scaffold to correctly orient the Arg, Gly, and Asp side chains for optimal receptor interaction. | SPPS followed by on-resin or solution-phase cyclization. |

| Protein-RNA Interaction Inhibitors | Mimic the β-hairpin structure of viral proteins (e.g., Tat) | Serve as a non-natural template to stabilize a hairpin fold, enhancing binding to RNA targets. uzh.ch | SPPS using D-Pro-L-Pro or similar templates in conjunction with constrained residues like Tic. uzh.ch |

| Targeted Drug Conjugates | Deliver a cytotoxic agent to a specific cell type | Part of a targeting peptide sequence whose conformation is stabilized for high-affinity receptor binding. | Fmoc-SPPS for peptide assembly, followed by solution-phase conjugation to the drug molecule. massey.ac.nz |

This interactive table summarizes synthetic strategies where the incorporation of a Tic building block is critical for achieving the desired molecular structure and biological function.

Analytical and Characterization Techniques Relevant to Fmoc Tic Osu Research

Spectroscopic Methods for Monitoring Fmoc Deprotection and Coupling Efficiency (e.g., UV-Vis Spectroscopy)

The N-terminal Fmoc group is fundamental to modern solid-phase peptide synthesis due to its base-lability, which allows for milder deprotection conditions compared to acid-labile groups. tec5usa.comchempep.com The removal of the Fmoc group is typically achieved using a solution of a secondary amine, such as 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.devapourtec.com This process occurs via a β-elimination mechanism, liberating dibenzofulvene (DBF). chempep.com

A key advantage of the Fmoc group is that its cleavage can be monitored in real-time using UV-Vis spectroscopy. tec5usa.comchempep.com The liberated dibenzofulvene reacts with piperidine to form a piperidine-dibenzofulvene adduct, which is a strong chromophore. iris-biotech.de This adduct can be quantified by measuring its absorbance, typically at wavelengths around 300 nm or 301 nm. iris-biotech.dersc.org According to the Beer-Lambert Law, the concentration of the adduct is directly proportional to the measured absorbance. iris-biotech.de This allows for the quantitative determination of Fmoc group release, which in turn provides a measure of the deprotection efficiency. iris-biotech.dersc.org Automated peptide synthesizers often employ this strategy, using in-line UV-Vis detectors to monitor the completion of the deprotection step in each cycle. tec5usa.com

This spectroscopic method is not only used for monitoring deprotection but also for determining the initial loading capacity of the resin. iris-biotech.dersc.org By treating a known mass of the Fmoc-loaded resin with piperidine and measuring the absorbance of the resulting solution, the initial substitution level can be calculated. rsc.org However, it is important to note that some solvents, like DMF, can absorb in the same UV region as the Fmoc chromophore, which can interfere with measurements at lower concentrations. vapourtec.com

While UV-Vis spectroscopy is excellent for monitoring Fmoc deprotection, assessing the completion of the subsequent coupling reaction (e.g., with Fmoc-Tic-OSu) often requires different methods. Qualitative colorimetric tests, such as the Kaiser test for primary amines or the chloranil (B122849) test for secondary amines like the one in Tic, are frequently used. rsc.org A positive Kaiser test (blue/violet color) indicates the presence of free primary amines and thus an incomplete coupling reaction. iris-biotech.de

| Parameter | Typical Value/Condition | Purpose | Citation |

| Deprotection Reagent | 20-50% Piperidine in DMF | Cleavage of the Fmoc group | iris-biotech.devapourtec.com |

| Monitored Species | Piperidine-dibenzofulvene adduct | Chromophore for quantification | iris-biotech.de |

| Wavelength (λmax) | ~300-301 nm | Wavelength of maximum absorbance | iris-biotech.dersc.org |

| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ at 300 nm | Constant for Beer-Lambert Law calculation | rsc.org |

| Application | Real-time reaction monitoring, Resin loading determination | Ensuring synthesis efficiency | tec5usa.comiris-biotech.dersc.org |

Chromatographic Techniques for Purity Assessment of Fmoc-Tic-OSu and Tic-Containing Peptides (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is an indispensable tool for the analysis of peptides. It is used to assess the purity of both the Fmoc-Tic-OSu building block and the final Tic-containing peptides. nih.gov Purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram. tec5usa.comrenyi.hu

For purity analysis of the Fmoc-Tic-OSu reagent, HPLC methods are employed to ensure it meets the high standards required for successful peptide synthesis, often aiming for a purity of ≥98%. The analysis of the final peptide product is more complex, as SPPS can generate a variety of impurities, such as deletion sequences (from incomplete coupling or deprotection) or sequences with remaining protecting groups. chempep.comiris-biotech.de

RP-HPLC effectively separates the desired full-length peptide from these by-products. chempep.com The separation is based on the differential partitioning of the analytes between the mobile phase (typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid) and a hydrophobic stationary phase (commonly C8 or C18 alkyl chains bonded to silica). renyi.huelementlabsolutions.com A gradient elution, where the concentration of the organic solvent is gradually increased, is typically used to elute peptides of varying hydrophobicity. renyi.hu

The detection is commonly performed using a UV detector, monitoring the absorbance of the peptide bond at around 214-220 nm. tec5usa.comnih.gov For peptides containing aromatic residues like Tyr or Trp, detection at 280 nm is also possible. elementlabsolutions.com Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical technique. renyi.huresearchgate.net LC-MS not only separates the components of a mixture but also provides the molecular weight of each component, allowing for the definitive identification of the target peptide and characterization of impurities. renyi.hu

| Parameter | Description | Common Setting | Citation |

| Stationary Phase | Column packing material | C18 or C8 silica | elementlabsolutions.comresearchgate.net |

| Mobile Phase A | Aqueous component | Water + 0.1% Trifluoroacetic Acid (TFA) | renyi.hu |

| Mobile Phase B | Organic component | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | renyi.hu |

| Elution Mode | Method for changing mobile phase composition | Gradient elution (e.g., 5% to 80% B) | renyi.hu |

| Detection | Method for visualizing separated components | UV Absorbance at 214 nm | nih.gov |

| Coupled Technique | For structural confirmation | Electrospray Ionization Mass Spectrometry (ESI-MS) | renyi.hunih.gov |

Advanced Structural Elucidation of Tic-Containing Peptides (e.g., NMR, X-ray Crystallography for Conformational Analysis)

The incorporation of the conformationally restricted Tic residue has profound effects on the three-dimensional structure of a peptide. Understanding these structural consequences is crucial for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques used for the detailed conformational analysis of Tic-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying peptide conformation in solution, which can be more representative of the physiological environment. mdpi.com Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities. core.ac.ukresearchgate.net The Nuclear Overhauser Effect (NOE), observed in NOESY and ROESY spectra, is particularly important as it provides information about interproton distances, which can be used to define the peptide's spatial structure. core.ac.uk

Studies on Tic-containing peptides have revealed that the presence of Tic can induce specific secondary structures. core.ac.uk For instance, NMR studies on dipeptides like Dmt-Tic-NH2 have shown the existence of both cis and trans conformers around the Dmt-Tic peptide bond. core.ac.uk The analysis of NMR data, often complemented by molecular dynamics simulations, allows researchers to build detailed models of the peptide's conformational ensemble in solution. mdpi.comcore.ac.uk

X-ray Crystallography: This technique provides high-resolution structural information of molecules in their solid, crystalline state. americanpeptidesociety.org To perform this analysis, a high-quality single crystal of the peptide must be grown, which can be a challenging step. americanpeptidesociety.orgnih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom. nih.govrcsb.org

X-ray crystallography has been successfully applied to determine the crystal structures of several dipeptides containing the Dmt-Tic pharmacophore. nih.gov These studies have provided exact bond lengths, bond angles, and torsion angles, offering an unambiguous view of the peptide's conformation in the solid state. For example, the crystal structures of Dmt-Tic analogues have revealed intramolecular distances between the aromatic rings of the Dmt and Tic residues, providing insights into how these structural features relate to receptor binding and activity. nih.gov While the solid-state structure may not be identical to the solution conformation, it provides invaluable, atomically precise data that complements the dynamic picture obtained from NMR. mdpi.com

| Technique | Sample State | Information Obtained | Key Application for Tic-Peptides | Citation |

| NMR Spectroscopy | Solution | 3D structure and dynamics, conformational equilibria (cis/trans isomers), interproton distances | Determining solution conformation and flexibility, which is relevant to biological activity | mdpi.comcore.ac.uk |

| X-ray Crystallography | Solid (Crystal) | High-resolution static 3D structure, precise bond lengths and angles, packing interactions | Obtaining precise atomic coordinates, validating conformational hypotheses, understanding solid-state packing | nih.govrcsb.org |

Future Directions and Emerging Research Avenues for Fmoc Tic Osu and Tic Chemistry

Development of Novel Tic-Derived Building Blocks with Enhanced Reactivity or Specificity

The success of Tic in generating potent and selective peptide ligands has spurred the development of new analogs designed to offer enhanced features such as improved reactivity, greater conformational restriction, or novel functionalities. Research is focused on modifying both the aromatic and saturated rings of the tetrahydroisoquinoline core.

One approach involves extending the aromatic system of Tic to create derivatives like benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (benzoTic) researchgate.net. These modifications aim to fine-tune the electronic and steric properties of the building block to improve interactions with biological targets. Another strategy focuses on introducing further constraints into the saturated ring, such as the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, to achieve a more rigidly defined conformation researchgate.net.

Researchers are also exploring the synthesis of entirely new scaffolds that mimic the conformational constraints of Tic. For instance, the 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one skeleton has been developed as a substitute for the Tic residue in the design of µ-opioid antagonists researchgate.net. Furthermore, the development of tetrazine-functionalized artificial amino acids represents a move towards creating modular building blocks for bioorthogonal chemistry. These can be incorporated during solid-phase peptide synthesis (SPPS) and later used for selective labeling or conjugation, opening up possibilities for creating targeted imaging agents and other probes researchgate.net.

These novel building blocks, designed with specific applications in mind, promise to expand the toolkit available to peptide chemists, allowing for the creation of peptidomimetics with tailored properties.

Table 1: Examples of Novel Tic-Derived and Tic-Mimetic Building Blocks

| Building Block | Structural Modification | Intended Enhancement | Reference |

|---|---|---|---|

| Benzo[f]Tic, Benzo[g]Tic, Benzo[h]Tic | Extension of the aromatic system | Modified aromatic interactions and conformational properties | researchgate.net |

| 3,4-methano-Tic | Introduction of a methano bridge on the saturated ring | Increased conformational rigidity | researchgate.net |

| 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one | Tic-mimetic scaffold | Provides conformational constraint compatible with µ-opioid receptor | researchgate.net |

| Tetrazine-functionalized amino acids | Incorporation of a tetrazine moiety | Enables bioorthogonal "click" chemistry for labeling and conjugation | researchgate.net |

Exploration of Fmoc-Tic-OSu in Chemo-Enzymatic Peptide Synthesis Approaches

Chemo-Enzymatic Peptide Synthesis (CEPS) is an emerging technology that combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis . This method typically involves the enzymatic ligation of shorter, chemically synthesized peptide fragments to produce longer peptides or even small proteins frontiersin.org. The use of enzymes like omniligase-1 or engineered subtilisin variants (peptiligases) allows for efficient peptide bond formation in aqueous solutions, often with high yields and purity sci-hub.serug.nl.

The integration of Fmoc-Tic-OSu into CEPS workflows is a promising area of research. While direct, large-scale examples are still emerging, the principles of CEPS support its feasibility. The process would involve the initial solid-phase synthesis of a short peptide fragment containing the Tic residue, using Fmoc-Tic-OSu. This fragment, once cleaved and purified, could then serve as a substrate for an appropriate ligase enzyme.

Key to this approach is the substrate tolerance of the enzymes used. Many ligases have demonstrated a broad substrate scope, accepting a variety of amino acid sequences and even unnatural amino acids at the ligation junction rsc.org. For example, tubulin tyrosine ligase has been shown to ligate unnatural amino acids that are structurally unrelated to its natural substrate rsc.org. Similarly, peptiligase has been engineered to accept a wide range of amino acids at the key S1' binding pocket, which is crucial for determining ligation yield rug.nl. This inherent flexibility suggests that Tic-containing peptide fragments could be successfully incorporated into longer sequences via CEPS. This would enable the sustainable and scalable production of complex, constrained therapeutic peptides that are difficult to produce by purely chemical stepwise synthesis rug.nl.

Integration of Fmoc-Tic-OSu in Advanced Automation and High-Throughput Synthetic Platforms

The demand for large libraries of peptides for drug discovery and screening has driven significant advances in automated synthesis and high-throughput platforms bmglabtech.comnih.gov. Fmoc-Tic-OSu is ideally suited for integration into these systems, which predominantly rely on Fmoc solid-phase peptide synthesis (SPPS) chemistry biotage.comnih.govnih.gov.

Modern parallel and high-throughput peptide synthesizers, such as the Biotage® Syro or the Gyros Protein Technologies Symphony X, are designed for automated Fmoc-SPPS biotage.comgyrosproteintechnologies.com. These platforms allow for the simultaneous synthesis of numerous peptides in a 96-well plate format or other array formats biotage.com. Because Fmoc-Tic-OSu is a standard Fmoc-protected building block, it can be readily incorporated into the automated protocols of these synthesizers without significant modification sigmaaldrich.commedchemexpress.com. This compatibility allows for the rapid and efficient generation of large libraries of peptides where the Tic residue is systematically placed at various positions within a sequence.

Following synthesis, these peptide libraries can be screened using high-throughput methods to identify candidates with high affinity for a specific biological target nih.govdrugtargetreview.comchemrxiv.org. Techniques such as competitive binding assays using fluorescence polarization or FRET are often performed in 96-, 384-, or even 1536-well plates, requiring instrumentation capable of rapid and sensitive measurements bmglabtech.com. The ability to automate both the synthesis of Tic-containing peptide libraries and their subsequent screening significantly accelerates the discovery process for novel therapeutic leads drugtargetreview.comnih.gov. This integrated approach is crucial for exploring the structure-activity relationships of constrained peptides and identifying potent and selective drug candidates.

Computational and Theoretical Approaches to Predict and Optimize Tic-Containing Peptide Conformations and Interactions

Computational and theoretical methods are becoming indispensable tools for understanding and designing peptides containing conformationally constrained residues like Tic researchgate.net. These approaches, often grouped under the emerging field of "computational peptidology," allow researchers to predict the three-dimensional structures of Tic-containing peptides and model their interactions with biological receptors, thereby guiding rational drug design researchgate.net.

In addition to conformational analysis, molecular docking studies are employed to predict how these constrained peptides bind to their target receptors mdpi.com. By modeling the interactions between the peptide and the receptor's binding pocket, researchers can identify key pharmacophoric contacts and understand the structural basis for the peptide's observed activity and selectivity mdpi.com. This information is critical for optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR studies aim to correlate the structural or physicochemical properties of a series of peptides with their biological activity nih.govrsc.org. For Tic-containing peptides, QSAR can help identify which structural modifications or sequence positions are most critical for potency, providing a predictive framework for designing new analogs with improved therapeutic properties nih.govarxiv.org. The combination of MD simulations, docking, and QSAR provides a powerful, multi-faceted computational strategy to accelerate the discovery and optimization of Tic-based peptidomimetics.

Table 2: Computational Methods in Tic-Containing Peptide Research

| Computational Method | Application | Key Insights | References |

|---|---|---|---|

| Molecular Mechanics / Molecular Dynamics (MD) | Simulating peptide movement and conformational preferences over time. | Elucidates the conformational constraints imposed by the Tic residue and predicts stable 3D structures. | researchgate.net, researchgate.net, nih.gov, researchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of a peptide to its receptor. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding and selectivity. | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity across a series of compounds. | Develops predictive models to guide the design of new analogs with enhanced potency or desired properties. | nih.gov, arxiv.org, rsc.org |

| Artificial Intelligence / Machine Learning | Screening large sequence spaces and identifying patterns for fibril formation or bioactivity. | Rapidly identifies novel peptide sequences with desired properties from vast virtual libraries. | biorxiv.org |

Q & A

How does the stereochemical configuration of Tic in Fmoc-Tic-OSu influence its reactivity in solid-phase peptide synthesis (SPPS)?

Level: Advanced

Methodological Answer:

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue exhibits distinct stereochemical properties due to its constrained bicyclic structure. Researchers must evaluate the impact of Tic’s stereochemistry (e.g., R vs. S configuration) on coupling efficiency and side reactions during SPPS. For example:

- Experimental Design: Compare coupling yields using Fmoc-Tic(R)-OSu and Fmoc-Tic(S)-OSu under standardized conditions (e.g., DIC/HOBt activation, DMF solvent). Monitor reaction progress via HPLC and LC-MS to quantify diastereomer formation .

- Data Contradictions: If lower yields occur with one configuration, investigate steric hindrance or racemization using circular dichroism (CD) or X-ray crystallography.

What strategies minimize Fmoc-Tic-OSu hydrolysis during prolonged storage or handling?

Level: Basic

Methodological Answer:

Fmoc-Tic-OSu’s succinimide ester group is susceptible to hydrolysis, especially in humid environments. To preserve reactivity:

- Storage Protocol: Store desiccated at –20°C in sealed, argon-flushed vials. Confirm stability via periodic NMR analysis (e.g., monitor succinimide ester proton signals at δ 2.8–3.2 ppm) .

- Handling Practices: Pre-dry solvents (DMF, DCM) over molecular sieves and use anhydrous conditions during weighing.

How can researchers resolve contradictory solubility data reported for Fmoc-Tic-OSu in polar aprotic solvents?

Level: Advanced

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from impurities or varying hydration states. To address this:

- Systematic Analysis:

- Contingency: If inconsistencies persist, characterize batch-to-batch variability using MALDI-TOF MS.

What analytical techniques are optimal for confirming the regioselective incorporation of Fmoc-Tic-OSu into peptide chains?

Level: Advanced

Methodological Answer:

Regioselectivity is critical to avoid undesired side-chain modifications. Recommended workflows:

- Post-Synthesis Analysis:

- Use ESI-MS/MS to fragment peptides and identify Tic insertion sites.

- Perform Edman degradation sequencing to confirm positional fidelity.

- Validation: Compare with control peptides synthesized using non-reactive Tic derivatives (e.g., Fmoc-Tic-OH) .

How should researchers design experiments to assess Fmoc-Tic-OSu’s compatibility with non-standard coupling reagents?

Level: Basic

Methodological Answer:

While DIC/HOBt is common, alternative reagents (e.g., PyBOP, COMU) may improve efficiency. Design a comparative study:

Parameterization:

- Fix molar equivalents (1:1:1 for amino acid/coupling reagent/base).

- Vary activation time (10–60 min) and temperature (0–25°C).

Outcome Metrics:

What are the best practices for troubleshooting low coupling efficiencies of Fmoc-Tic-OSu in mechanochemical peptide synthesis?

Level: Advanced

Methodological Answer:

Mechanochemical methods (e.g., ball milling) pose unique challenges:

- Root-Cause Analysis:

- Assess solvent-free conditions for insufficient reagent mixing.

- Characterize particle size distribution of reactants via SEM.

- Optimize milling time and frequency to balance energy input and decomposition.

- Mitigation: Introduce catalytic additives (e.g., DMAP) to accelerate activation kinetics .

How can researchers validate the absence of β-sheet aggregation when using Fmoc-Tic-OSu in amyloid peptide models?

Level: Advanced

Methodological Answer:

Tic’s rigid structure may influence peptide self-assembly. Validation steps:

- Spectroscopic Techniques:

- Thioflavin T fluorescence assays to detect β-sheet formation.

- FTIR analysis of amide I bands (1600–1700 cm⁻¹) for secondary structure confirmation.

- Control Experiments: Compare aggregation kinetics with non-Tic-containing analogues .

What protocols ensure reproducible synthesis of Fmoc-Tic-OSu-derived peptidomimetics for in vivo studies?

Level: Basic

Methodological Answer:

Reproducibility hinges on strict process control:

Documentation: Record exact equivalents, solvent purity, and reaction vessel geometry.

Purification: Use preparative HPLC with trifluoroacetic acid (TFA)-free mobile phases to avoid trifluoroacetylation artifacts.

Batch Testing: Validate each batch via NMR and HRMS before animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。